

Verubulin: A Technical Guide to its History, Development, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Verubulin (also known as MPC-6827 and Azixa) is a synthetic small molecule that has been investigated for its potent anticancer properties. As a microtubule-destabilizing agent, it functions as both a cytotoxic and a vascular-disrupting agent (VDA).[1][2] **Verubulin** binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[3][4][5] A key feature of **Verubulin** is its ability to overcome multidrug resistance and effectively cross the blood-brain barrier, making it a candidate for the treatment of aggressive brain tumors like glioblastoma.[2][6][7] This technical guide provides a comprehensive overview of the history, development timeline, mechanism of action, and key experimental data related to **Verubulin**.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy.[8] **Verubulin** emerged from a cell-based screening assay that identified a series of 4-arylaminoquinazolines as potent inducers of apoptosis.[4] Subsequent structure-activity relationship studies led to the identification of **Verubulin** as a lead candidate with significant in vitro and in vivo antitumor activity.[4]



History and Development Timeline

The development of **Verubulin** progressed from preclinical studies to Phase II clinical trials.

- Preclinical Development: Initial studies identified Verubulin as a potent inhibitor of tubulin polymerization with low nanomolar efficacy in multiple tumor cell lines.[4] It demonstrated the ability to circumvent multidrug resistance pumps and showed significant tumor growth inhibition in various xenograft models, including melanoma, ovarian, pancreatic, breast, colon, and lung cancer.[4][9] Notably, preclinical studies in mice revealed a high brain-to-plasma concentration ratio, indicating excellent blood-brain barrier penetration.[2]
- Phase I Clinical Trials: A Phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) of **Verubulin** at 3.3 mg/m² administered as a 2-hour intravenous infusion once weekly for three consecutive weeks in a four-week cycle.[10] The dose-limiting toxicity was nonfatal myocardial infarction.[10] Another Phase I trial investigated **Verubulin** in combination with carboplatin for recurrent glioblastoma, demonstrating safety and tolerability at the MTD.[11][12][13]
- Phase II Clinical Trials: A Phase II study evaluated single-agent Verubulin in patients with recurrent glioblastoma.[6][14][15] The trial, however, was terminated early for futility, as it showed limited activity in both bevacizumab-naïve and bevacizumab-refractory patients.[6] Another Phase II study was initiated to assess Verubulin in combination with radiation and temozolomide for newly diagnosed glioblastoma, but it was terminated by the sponsor for financial reasons before completion.[1]

Mechanism of Action

Verubulin exerts its anticancer effects through a dual mechanism: direct cytotoxicity via microtubule disruption and indirect activity as a vascular disrupting agent.

Inhibition of Tubulin Polymerization and Mitotic Arrest

Verubulin binds to the colchicine site on β -tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis.[3][4]





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Figure 1: Signaling pathway of Verubulin-induced mitotic arrest and apoptosis.

Vascular Disrupting Activity

In addition to its direct effects on tumor cells, **Verubulin** also targets the tumor vasculature. By disrupting the microtubule cytoskeleton of endothelial cells in newly forming blood vessels, it causes a shutdown of tumor blood flow, leading to extensive necrosis within the tumor.[2][16] [17]

Quantitative Data In Vitro Cytotoxicity

Verubulin has demonstrated potent cytotoxicity against a range of human cancer cell lines, with IC50 values in the nanomolar range.

Cell Line	Cancer Type	IC50 (nM)	Reference
HeLa	Cervical Carcinoma	4	[3][18]
MCF-7	Breast Adenocarcinoma	2	[3][18]
A549	Lung Carcinoma	4	[3][18]
OVCAR-3	Ovarian Carcinoma	-	[4][9]
MIAPaCa-2	Pancreatic Carcinoma	-	[4]
HT-29	Colon Adenocarcinoma	-	[4]
B16-F1	Mouse Melanoma	-	[4][9]



Note: Specific IC50 values for all cell lines were not consistently available in the searched literature.

Clinical Efficacy (Phase II Glioblastoma Trial)

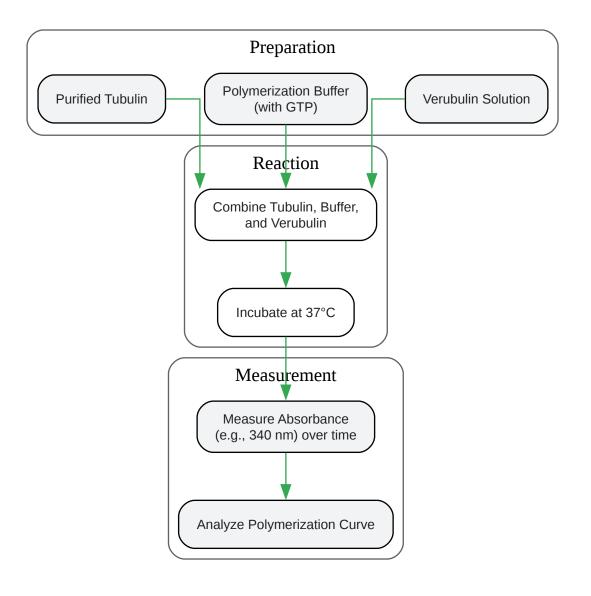
The following table summarizes the key outcomes from the Phase II clinical trial of single-agent **Verubulin** in patients with recurrent glioblastoma.[6][14]

Parameter	Bevacizumab-Naïve (Group 1, n=31)	Bevacizumab-Refractory (Group 2, n=25)
PFS-6 (Progression-Free Survival at 6 months)	14%	-
PFS-1 (Progression-Free Survival at 1 month)	-	20%
Median Overall Survival	9.5 months	3.4 months
Partial Response (PR)	10% (n=3)	4.2% (n=1)
Stable Disease (SD)	23% (n=7)	21% (n=5)

Experimental Protocols Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.





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Figure 2: General workflow for a tubulin polymerization assay.

Protocol:

- Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, and Verubulin solution at various concentrations.[19]
- Procedure:
 - On ice, combine purified tubulin with polymerization buffer containing GTP.
 - Add Verubulin or vehicle control to the tubulin solution.



- Transfer the reaction mixture to a pre-warmed 96-well plate.
- Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
- Measure the absorbance every 60 seconds for 60-90 minutes.
- Analysis: The increase in absorbance over time reflects the extent of tubulin polymerization.
 The inhibitory effect of Verubulin is determined by comparing the polymerization curves of treated samples to the vehicle control.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

- Cell Culture and Treatment:
 - Seed cells (e.g., MCF-7 or Jurkat) in culture plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Verubulin** or vehicle control for a specified duration (e.g., 24 hours).
- Cell Harvesting and Fixation:
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells in ice-cold 70% ethanol while vortexing gently.
 - Incubate the cells at -20°C for at least 2 hours.
- Staining and Analysis:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cells in a staining solution containing propidium iodide and RNase A.



- Incubate at room temperature for 30 minutes in the dark.
- Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This assay uses Annexin V and a viability dye (like propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

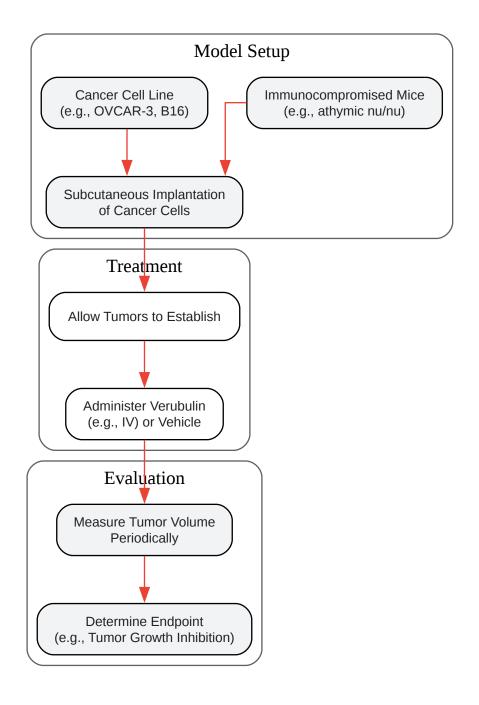
Protocol:

- Cell Culture and Treatment:
 - Culture and treat cells with Verubulin as described for the cell cycle analysis.
- Staining:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
 - Incubate at room temperature for 15 minutes in the dark.
- Analysis:
 - Analyze the stained cells by flow cytometry.
 - Viable cells will be negative for both Annexin V and PI.
 - Early apoptotic cells will be Annexin V positive and PI negative.
 - Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **Verubulin** in animal models.





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Figure 3: General workflow for an in vivo xenograft study.

Protocol:

• Animal Model: Use immunocompromised mice, such as athymic nude mice.[9][21]



- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3 or B16) into the flank of the mice.[9]
- Treatment:
 - Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer Verubulin intravenously at a specified dose and schedule (e.g., 7.5 mg/kg once weekly).[9] The control group receives a vehicle solution.
- Efficacy Evaluation:
 - Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.[9]

Conclusion

Verubulin is a potent, dual-action anticancer agent that effectively inhibits microtubule polymerization and disrupts tumor vasculature. Its ability to overcome multidrug resistance and penetrate the blood-brain barrier made it a promising candidate, particularly for the treatment of glioblastoma. However, despite a strong preclinical profile, it demonstrated limited efficacy in Phase II clinical trials for recurrent glioblastoma, leading to the discontinuation of its development for this indication. The history and development of **Verubulin** provide valuable insights for the design and evaluation of future microtubule-targeting agents in oncology.

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